molecular formula C46H80N2O13 B000555 替米考星 CAS No. 108050-54-0

替米考星

货号 B000555
CAS 编号: 108050-54-0
分子量: 869.1 g/mol
InChI 键: JTSDBFGMPLKDCD-UYPDHHONSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Tilmicosin is synthesized using n-butyl acetate as the primary raw material. Through a process that leverages the differing solubilities of the target compound in water and organic solvents, a separation extraction reaction is conducted without the need for heating and distillation. This method is beneficial for industrial scaling, making the synthesis process of tilmicosin more accessible for large-scale production (Zhang Hong-zhe, 2005).

Molecular Structure Analysis

Tilmicosin's molecular structure is crucial for its antimicrobial activity. The structure-activity relationship (SAR) of tilmicosin involves specific molecular interactions with the bacterial ribosome, inhibiting protein synthesis. Modifications from the parent compound tylosin, such as the addition of a methyl group, enhance its activity against certain bacteria and mycoplasma. The detailed molecular interactions and SAR studies provide insights into its mechanism of action and the basis for its spectrum of activity (Beáta Lemli et al., 2018).

Chemical Reactions and Properties

The chemical properties of tilmicosin, including its stability and reactivity, are significant for its pharmacological profile. Its macrolide structure contributes to its stability in biological matrices and its reactivity towards microbial targets. Tilmicosin's interactions with proteins, such as bovine serum albumin, suggest its bioavailability and distribution characteristics, impacting its efficacy and safety profile (Beáta Lemli et al., 2018).

Physical Properties Analysis

The physical properties of tilmicosin, such as solubility and particle size, influence its formulation and administration. Studies on nanostructured lipid carriers and solid lipid nanoparticles encapsulating tilmicosin have explored ways to enhance its oral bioavailability and stability, addressing challenges related to its physical characteristics. These advancements have led to the development of formulations that improve its therapeutic efficacy and safety for veterinary use (Qian Zhang et al., 2019).

科学研究应用

1. Bovine Cells中的细胞内积累和外流

Scorneaux和Shryock(1999)的一项研究探讨了替米考星与牛吞噬细胞和乳腺腺上皮细胞的相互作用。发现替米考星在肺泡巨噬细胞中的积累显著高于其他细胞类型。这种积累取决于细胞活力、温度和pH等各种因素,并主要定位在溶酶体中。这些发现为替米考星在治疗牛呼吸道疾病中的临床疗效提供了见解(Scorneaux & Shryock, 1999)

2. 鸡心肌细胞中的转录组研究

Zhang等人(2020)对初级鸡心肌细胞进行了研究,以了解替米考星诱导心脏损伤的机制。他们发现替米考星影响了多条通路,如细胞因子受体相互作用和钙信号传导,导致炎症和氧化应激增加。该研究突出了抵抗替米考星毒性的潜在分子靶点(Zhang et al., 2020)

3. Bovine Mammary Cells中免疫应答的调节

Martínez-Cortes等人(2018)的研究调查了替米考星对金黄色葡萄球菌感染后乳腺固有免疫应答的影响。他们发现替米考星不仅减少了细胞内感染,还减少了乳腺上皮细胞中的凋亡和炎症细胞因子的产生。该研究突出了替米考星在调节炎症和保持牛乳腺正常细胞功能中的作用(Martínez-Cortes等人,2018)

4. 纳米颗粒增强抗菌活性

Wang等人(2012)探讨了使用固体脂质纳米颗粒增强替米考星对金黄色葡萄球菌的抗菌活性。这种方法显示出增强和持续的抗菌活性,表明纳米颗粒载体可以有效增加替米考星的治疗效果(Wang et al., 2012)

5. 与牛血清白蛋白的非共价相互作用

Lemli等人(2018)通过光谱和热量法研究了替米考星对牛血清白蛋白的吸附亲和力。该研究提供了关于替米考星与白蛋白的非共价结合的见解,这对于其去除和医学应用具有重要意义(Lemli et al., 2018)

6. 对猪繁殖与呼吸综合征病毒的抗病毒活性

Du等人(2011)研究了替米考星对培养的猪肺泡巨噬细胞中猪繁殖与呼吸综合征病毒的抗病毒活性。该研究发现了强效的抗病毒效果,特别是对该病毒的第1型,表明替米考星在兽医医学中用于病毒感染的潜在治疗应用(Du et al., 2011)

安全和危害

Tilmicosin can cause skin irritation, serious eye irritation, and may damage fertility or the unborn child . It may also cause respiratory irritation . It is not for human use and injection of this drug in humans has been associated with fatalities .

未来方向

Recent studies have shown that Tilmicosin has potent anti-biofilm activity and can synergize with oxacillin against Staphylococcus aureus . Another study showed that Tilmicosin may be therapeutically effective in chickens to treat Mycoplasma gallisepticum lung infections if administered at a dose of 9.12 mg/kg .

属性

IUPAC Name

(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]ethyl]-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H80N2O13/c1-13-36-33(24-57-46-44(56-12)43(55-11)40(53)31(8)59-46)19-25(2)14-15-34(49)28(5)20-32(16-17-48-22-26(3)18-27(4)23-48)42(29(6)35(50)21-37(51)60-36)61-45-41(54)38(47(9)10)39(52)30(7)58-45/h14-15,19,26-33,35-36,38-46,50,52-54H,13,16-18,20-24H2,1-12H3/b15-14+,25-19+/t26-,27+,28-,29+,30-,31-,32+,33-,35-,36-,38+,39-,40-,41-,42-,43-,44-,45+,46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSDBFGMPLKDCD-XVFHVFLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)C)COC4C(C(C(C(O4)C)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CCN3C[C@@H](C[C@@H](C3)C)C)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H80N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046011
Record name Tilmicosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

869.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tilmicosin has in vitro activity against gram-positive organisms and mycoplasma and is active against certain gram-negative organisms, such as Hemophilus somnus, Mannheimia (Pasteurella) hemolytica, and Pasteurella multocida. However, M. hemolytica is more sensitive than P. multocida to tilmicosin. Other gram-negative organisms tested, including Enterobacter aerogenes, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Salmonella, and Serratia species, are very resistant to tilmicosin. Some strains of Actinomyces also are extremely resistant to tilmicosin., The antimicrobial mechanism seems to be the same for all of the macrolides. They interfere with protein synthesis by reversibly binding to the 50 S subunit of the ribosome. They appear to bind at the donor site, thus preventing the translocation necessary to keep the peptide chain growing. The effect is essentially confined to rapidly dividing bacteria and mycoplasmas. Macrolides are regarded as being bacteriostatic, ... . Macrolides are significantly more active at higher pH ranges (7.8-8). /Macrolides/, Macrolides have been reported to modify the host immune and inflammatory responses both in vivo and in vitro. /The authors/ examined the in vitro effect of the macrolides tilmicosin and tylosin, which are only used in the veterinary clinic, on the production of nitric oxide (NO), prostaglandin E2 (PGE2) and cytokines by lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and mouse peripheral blood mononuclear cells (PBMCs). Compared with 5 ug/mL, tilmicosin and tylosin concentrations of 10 ug/mL and 20 ug/mL significantly decreased the production of 6-keto-prostaglandin F1alpha (6-keto-PGF1alpha), PGE2, NO, tumor necrosis factor-alpha (TNF-alpha), interleukin (IL)-1beta and IL-6, and increased IL-10 production. Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) gene expression were also significantly reduced. These results support the opinion that macrolides may exert an anti-inflammatory effect through modulating the synthesis of several mediators and cytokines involved in the inflammatory process.
Record name TILMICOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7446
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Tilmicosin

CAS RN

108050-54-0
Record name Tilmicosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108050-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tilmicosin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108050540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tilmicosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11471
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tilmicosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tilmicosin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TILMICOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL4103X2E3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TILMICOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7446
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tilmicosin
Reactant of Route 2
Tilmicosin
Reactant of Route 3
Tilmicosin
Reactant of Route 4
Tilmicosin
Reactant of Route 5
Tilmicosin
Reactant of Route 6
Tilmicosin

Citations

For This Compound
9,660
Citations
G Ziv, M Shbm‐Tov, A Glickman… - Journal of veterinary …, 1995 - Wiley Online Library
The minimal inhibitory concentration (MIC) of tilmicosin for 90… pathogens were inhibited by tilmicosin concentrations < 3.12 … The pharmacokinetics of iv‐administered tilmicosin is typical …
Number of citations: 107 onlinelibrary.wiley.com
AG Buret - Canadian Journal of Veterinary Research, 2010 - ingentaconnect.com
… -inflammatory properties of tilmicosin in pigs infected with Actinobacillus pleuropneumoniae (88). In summary, the induction of neutrophil apoptosis by tilmicosin has been observed in …
Number of citations: 106 www.ingentaconnect.com
Modric, Webb, Derendorf - Journal of Veterinary Pharmacology …, 1998 - Wiley Online Library
… Tilmicosin has not been approved for use in … tilmicosin involved large doses given by routes other than the labelled subcutaneous injection ( Jordan et al., 1993 ). In this study tilmicosin …
Number of citations: 102 onlinelibrary.wiley.com
A Ramadan - Research in veterinary science, 1997 - Elsevier
Tilmicosin was administered to goats intravenously and subcutaneously to determine its … of distribution of tilmicosin was more than 1 litre kg −1 . The peak serum tilmicosin concentration …
Number of citations: 66 www.sciencedirect.com
EA Abu-Basha, NM Idkaidek… - Veterinary research …, 2007 - Springer
… was used for determination of tilmicosin concentrations in chicken plasma. … tilmicosin was rapidly absorbed and slowly eliminated after oral administration of single dose of tilmicosin …
Number of citations: 64 link.springer.com
SG McKay, DW Morck, JK Merrill, ME Olson… - American journal of …, 1996 - europepmc.org
… To determine tilmicosin concentrations in serum and tissues of rabbits given a single dose of 25 mg of tilmicosin/kg of body weight. To examine the effects of tilmicosin treatment (25 …
Number of citations: 58 europepmc.org
ML Galyean, SA Gunter… - Journal of animal …, 1995 - academic.oup.com
Three trials were conducted to evaluate the use of tilmicosin phosphate (Micotil ® ) as a prophylactic medication for newly received, stressed beef cattle. In Trial 1, 57 beef calves (…
Number of citations: 125 academic.oup.com
DW Morck, JK Merrill, BE Thorlakson… - Journal of the …, 1993 - europepmc.org
… the group of calves that received tilmicosin, compared with calves … Calves that received tilmicosin gained significantly more … to tilmicosin in association with administration of tilmicosin as …
Number of citations: 135 europepmc.org
J Shen, C Li, H Jiang, S Zhang, P Guo… - American journal of …, 2005 - Am Vet Med Assoc
… of tilmicosin. Tilmicosin concentrations in serum were quantified by use of a high-performance liquid chromatography procedure with UV light. Data for tilmicosin concentrations versus …
Number of citations: 31 avmajournals.avma.org
OYA KELEŞ, T BAKIREL, S ŞENER… - Turkish Journal of …, 2001 - journals.tubitak.gov.tr
… , tilmicosin's pharmacokinetics conformed to a two compartment open model. Tilmicosin was … Serum and lung tilmicosin concentrations reached peak values 4.66±2 and 17.78±7.51 …
Number of citations: 27 journals.tubitak.gov.tr

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。